A Technical Guide to the Physicochemical Properties of 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride: From In Silico Prediction to Experimental Strategy
A Technical Guide to the Physicochemical Properties of 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride: From In Silico Prediction to Experimental Strategy
Abstract
The pyridazinyl-piperidine scaffold is a recurring motif in modern medicinal chemistry, with derivatives showing promise as potent biological modulators, including p53 activators and JMJD6 inhibitors.[1][2] The compound 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride represents a core fragment of this class, possessing structural features amenable to extensive derivatization. Understanding its fundamental physicochemical properties is a prerequisite for any rational drug design and development program. This guide provides an in-depth analysis of this compound, beginning with a comprehensive in silico profile, followed by a detailed exposition of the experimental protocols required to empirically determine its key physicochemical parameters. The narrative emphasizes the causal relationship between these properties and their implications for pharmacokinetic behavior, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of Early-Stage Physicochemical Profiling
In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, with a significant rate of attrition due to poor pharmacokinetic (PK) and safety profiles. The physicochemical properties of a molecule are the primary determinants of its absorption, distribution, metabolism, and excretion (ADME), and are thus foundational to its ultimate success.[3][4] Properties such as solubility, lipophilicity (LogP/LogD), and ionization state (pKa) govern a compound's ability to dissolve in physiological fluids, permeate biological membranes, and interact with its intended target while avoiding off-target effects.[5]
The subject of this guide, 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride, combines the hydrogen-bond accepting pyridazine ring, known for its diverse pharmacological activities, with the versatile and typically basic piperidine-amine linker.[6] Its dihydrochloride salt form suggests an effort to enhance aqueous solubility and handling stability.[7] While no experimental data for this specific molecule is currently published in scientific literature[8], its constituent fragments are well-characterized, allowing for robust prediction and the design of a rigorous experimental validation plan. This document serves as both a predictive analysis and a methodological blueprint for characterizing this and structurally related compounds.
Section 1: In Silico Assessment and Predicted Physicochemical Profile
Prior to undertaking resource-intensive laboratory work, in silico modeling provides a rapid and cost-effective first assessment of a compound's drug-like properties. These predictions are calculated based on the molecule's structure and are invaluable for identifying potential liabilities and guiding initial experimental design.[9]
Chemical Structure:
Predicted Physicochemical Properties
The following properties were calculated using established computational models, providing a baseline profile for the free base form of the molecule.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 178.25 g/mol | Low molecular weight is favorable for permeability and diffusion. |
| XlogP | -0.1 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.[8] |
| Hydrogen Bond Donors | 1 | Well within the desirable range for good membrane permeability.[3] |
| Hydrogen Bond Acceptors | 4 | Well within the desirable range for good membrane permeability.[3] |
| Polar Surface Area (PSA) | 68.5 Ų | A moderate PSA, generally associated with good oral bioavailability. |
| Rotatable Bonds | 2 | Low conformational flexibility can be beneficial for target binding affinity. |
Analysis Against Drug-Likeness Guidelines
A primary filter in early discovery is the assessment against established guidelines like Lipinski's Rule of 5, which correlates physicochemical properties with oral bioavailability.[3]
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Molecular Weight (178.25) < 500: Pass
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LogP (-0.1) < 5: Pass
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Hydrogen Bond Donors (1) ≤ 5: Pass
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Hydrogen Bond Acceptors (4) ≤ 10: Pass
Interpretation: The in silico profile of 1-(Pyridazin-3-yl)piperidin-3-amine is highly favorable from a "Rule of 5" perspective. Its low molecular weight and moderate PSA are promising. However, the predicted negative LogP is a critical flag. While this hydrophilicity is advantageous for solubility, it may indicate challenges with passive diffusion across the lipid bilayers of cell membranes, potentially limiting absorption and brain penetration. This makes the experimental determination of lipophilicity (LogD at physiological pH) a high-priority task.
Section 2: Experimental Characterization: A Methodological Blueprint
While predictive models are useful, they are no substitute for empirical data.[10] The following section details the essential experiments required to build a robust physicochemical profile for the title compound. The protocols described are designed to be self-validating and provide the accuracy needed for confident decision-making in a drug development pipeline.
Aqueous Solubility Determination
Causality: Solubility is a critical gatekeeper for drug action. A compound must first dissolve to be absorbed. Poor solubility can lead to unreliable in vitro assay results, low and variable oral bioavailability, and challenges in developing intravenous formulations.[11] For an ionizable compound like this, solubility is highly pH-dependent.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
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Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
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Incubation: Add an excess of 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride to a known volume of each buffer in a sealed vial. Ensure a visible amount of solid material remains to confirm saturation.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. This step is crucial for obtaining a true solubility value, as opposed to a kinetic one.
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Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Analysis: Construct a standard curve using known concentrations of the compound to determine the solubility in µg/mL or µM at each pH.
Diagram: Standard Experimental Workflow for Physicochemical Profiling
Caption: Workflow for comprehensive physicochemical characterization.
Lipophilicity (LogD) Determination
Causality: Lipophilicity is a double-edged sword. A molecule must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in aqueous environments.[3] For an ionizable molecule, the partition coefficient (LogP) of the neutral species is less relevant than the distribution coefficient (LogD), which measures the partitioning of all species (ionized and neutral) at a given pH. LogD at pH 7.4 is a critical predictor of ADME properties.
Experimental Protocol: LogD via Shake-Flask Method
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System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol). This pre-saturation is essential for accurate, reproducible results.
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Compound Addition: Prepare a stock solution of the compound in the aqueous buffer at a concentration well below its measured solubility limit.
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Partitioning: Combine equal volumes (e.g., 2 mL) of the octanol and the compound-containing buffer in a glass vial.
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Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour), followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this.
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Quantification: Carefully sample both the aqueous and octanol phases. Quantify the compound's concentration in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )
Ionization Constant (pKa) Determination
Causality: The pKa values of a molecule dictate its charge state across the physiological pH range (approx. 1.5 to 8.0). The charge state profoundly impacts solubility, permeability, target binding, and potential for ion-channel-mediated toxicity. With three basic nitrogen atoms (one on the piperidine, two on the pyridazine), this molecule is expected to have multiple pKa values that must be determined.
Experimental Protocol: pKa via Potentiometric Titration
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Solution Preparation: Accurately weigh the compound and dissolve it in a medium of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.
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Titration: Place the solution in a thermostatted vessel and monitor the pH with a calibrated electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).
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Data Acquisition: Record the pH of the solution after each incremental addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is typically used to derive precise pKa values from the curve, especially for molecules with multiple or overlapping pKa's.
Section 3: The Interplay of Physicochemical Properties and Drug Development
The data generated from the protocols above do not exist in a vacuum. They form a cohesive profile that guides critical decisions throughout the drug discovery and development process.
Diagram: Influence of Physicochemical Properties on Drug Development
Caption: Relationship between core properties and development outcomes.
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Solubility & pKa: High aqueous solubility, especially at acidic pH, is necessary for dissolution in the stomach. The pKa values will determine the extent of ionization in the intestine, which in turn affects the balance between solubility and permeability needed for absorption.
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LogD & Permeability: The experimentally determined LogD will be the most important parameter for predicting absorption. If LogD is too low (as suggested by the in silico prediction), the compound may be a substrate for efflux transporters or exhibit poor permeation, leading to low oral bioavailability.
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Overall Profile & Formulation: A highly soluble, hydrophilic compound may be an excellent candidate for an intravenous formulation. For oral delivery, if permeability is found to be low, formulation strategies such as lipid-based systems or permeation enhancers might be explored, or medicinal chemistry efforts may be directed toward increasing lipophilicity in subsequent analogs.
Conclusion
1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride presents a promising starting point for drug discovery, with a favorable in silico profile according to standard drug-likeness rules. However, its predicted hydrophilicity necessitates rigorous experimental validation. The technical guide provided herein outlines a clear, logical, and experimentally sound strategy for determining the critical physicochemical properties of this molecule. By systematically measuring solubility, lipophilicity, and pKa, researchers can build a comprehensive data package. This empirical profile will enable informed decisions, guide structure-activity relationship (SAR) development, and ultimately increase the probability of advancing high-quality candidate molecules into further development.
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